![molecular formula C15H18N2O3S B10977923 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977923.png)
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide cyclohexanecarboxylique 2-[(3-cyano-4,5-diméthylthiophène-2-yl)carbamoyl] est un composé organique synthétique qui présente un cycle thiophène substitué par des groupes cyano et diméthyle, lié à une partie acide cyclohexanecarboxylique par un groupe carbamoyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide cyclohexanecarboxylique 2-[(3-cyano-4,5-diméthylthiophène-2-yl)carbamoyl] implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par la réaction de Gewald, qui implique la condensation du soufre, d'un composé α-méthylène carbonylé et d'un ester α-cyano.
Réactions de substitution : Les groupes cyano et diméthyle sont introduits par des réactions de substitution à l'aide de réactifs appropriés.
Carbamoylation : Le dérivé du thiophène est ensuite mis à réagir avec un chlorure de carbamoyle pour introduire le groupe carbamoyle.
Cyclohexanecarboxyylation : Enfin, le composé est couplé à l'acide cyclohexanecarboxylique dans des conditions appropriées pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de systèmes de purification pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L'acide cyclohexanecarboxylique 2-[(3-cyano-4,5-diméthylthiophène-2-yl)carbamoyl] subit diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe cyano peut être réduit en amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile au niveau du groupe cyano.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L'acide cyclohexanecarboxylique 2-[(3-cyano-4,5-diméthylthiophène-2-yl)carbamoyl] a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Science des matériaux : Le composé est utilisé dans le développement de semi-conducteurs organiques et de diodes électroluminescentes en raison de ses propriétés électroniques.
Études biologiques : Il sert de sonde dans l'étude des interactions enzymatiques et des voies métaboliques.
Mécanisme d'action
Le mécanisme d'action de l'acide cyclohexanecarboxylique 2-[(3-cyano-4,5-diméthylthiophène-2-yl)carbamoyl] implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut interagir avec les enzymes impliquées dans les voies de l'inflammation et du cancer, inhibant leur activité.
Voies impliquées : Il peut moduler les voies de signalisation telles que la voie NF-κB, conduisant à une diminution de l'inflammation et de la prolifération cellulaire.
Applications De Recherche Scientifique
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in inflammation and cancer pathways, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du thiophène : Des composés comme le suprofène et l'articaïne, qui contiennent également des cycles thiophène, sont utilisés comme anti-inflammatoires et anesthésiques.
Dérivés de l'acide cyclohexanecarboxylique : Des composés comme l'ibuprofène et le naproxène, qui contiennent des parties acide cyclohexanecarboxylique, sont des anti-inflammatoires non stéroïdiens bien connus.
Unicité
L'acide cyclohexanecarboxylique 2-[(3-cyano-4,5-diméthylthiophène-2-yl)carbamoyl] est unique en raison de ses caractéristiques structurales combinées d'un cycle thiophène et d'une partie acide cyclohexanecarboxylique, qui confèrent des propriétés pharmacologiques et électroniques distinctes.
Propriétés
Formule moléculaire |
C15H18N2O3S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h10-11H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
TWHNUWXFSRUUQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


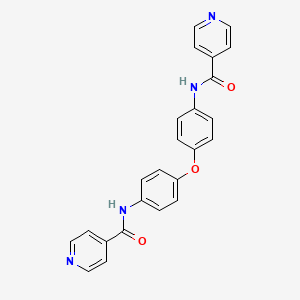
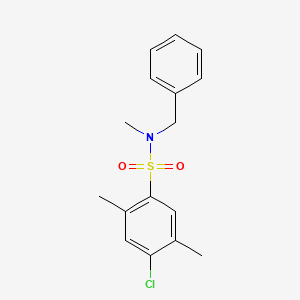
![4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10977857.png)
![6-Tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977864.png)
![1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10977876.png)
methanone](/img/structure/B10977889.png)

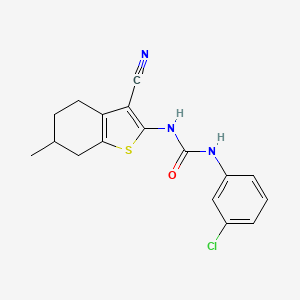
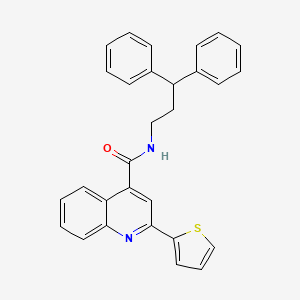
![2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B10977900.png)
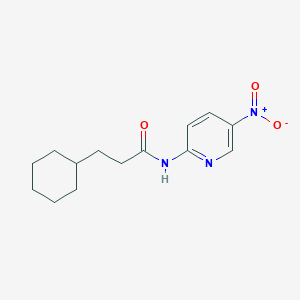
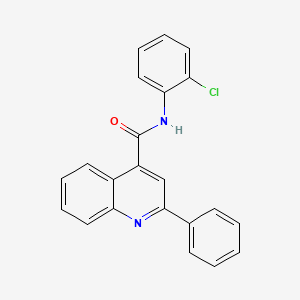
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10977912.png)
![Propan-2-yl 6-methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10977915.png)
